molecular formula C19H13NO4 B14297608 1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 112584-25-5

1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B14297608
CAS No.: 112584-25-5
M. Wt: 319.3 g/mol
InChI Key: JOWUMVPUVUUIAG-UHFFFAOYSA-N
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Description

1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-1-naphthaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would involve the use of larger reactors and more efficient purification techniques, such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of organic dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways:

    Molecular Targets: The compound may interact with cellular proteins and enzymes, leading to inhibition of specific biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, lacking the hydroxyl and nitro substituents.

    2-Hydroxychalcone: Similar structure but without the nitro group on the phenyl ring.

    3-Nitrochalcone: Similar structure but without the hydroxyl group on the naphthalene ring.

Uniqueness

1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

112584-25-5

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C19H13NO4/c21-17(10-8-13-4-3-6-15(12-13)20(23)24)19-16-7-2-1-5-14(16)9-11-18(19)22/h1-12,22H

InChI Key

JOWUMVPUVUUIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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